6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a chemical compound with a unique structure that combines a pyrimidine ring with a thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can act as ligands, recruiting proteins for targeted protein degradation . They can also inhibit enzymes or stimulate/block receptors in biological systems .
Biochemical Pathways
Thiazole compounds have been found to activate or stop biochemical pathways and enzymes . For example, some thiazole compounds have been used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives are used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation .
Cellular Effects
Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects suggest that 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide may also influence cell function in various ways.
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways , suggesting that this compound may also interact with certain enzymes or cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 4-methylthiazole-2-amine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .
Scientific Research Applications
6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine are well-known for their therapeutic applications.
Uniqueness
6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-5-3-16-9(12-5)13-8(15)6-2-7(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDFQZBYOANILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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